molecular formula C9H13O5P B5958504 Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid

Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid

Cat. No.: B5958504
M. Wt: 232.17 g/mol
InChI Key: OJXYDMCZTIEQHS-UHFFFAOYSA-N
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Description

Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid is a unique organophosphorus compound characterized by the presence of both ethoxy and hydroxyphenoxy groups attached to a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid typically involves the reaction of 2-hydroxyphenol with ethyl phosphinate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of automated reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.

    Substitution: The ethoxy and hydroxyphenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of various substituted phosphinic acids.

Scientific Research Applications

Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity. The presence of the phosphinic acid group allows it to act as a mimic of phosphate groups, influencing various biochemical processes.

Comparison with Similar Compounds

Ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid can be compared with other similar compounds, such as:

    Methylphosphinic acid: A simpler phosphinic acid with a methyl group.

    Dimethylphosphinic acid: Contains two methyl groups attached to the phosphinic acid moiety.

    Phosphonic acids: Compounds with a similar structure but different functional groups.

Uniqueness: this compound is unique due to the presence of both ethoxy and hydroxyphenoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethoxy-[(2-hydroxyphenoxy)methyl]phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13O5P/c1-2-14-15(11,12)7-13-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXYDMCZTIEQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC1=CC=CC=C1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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